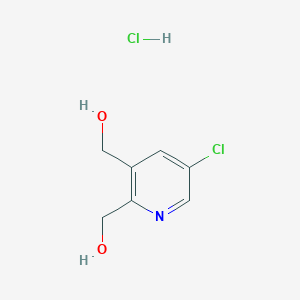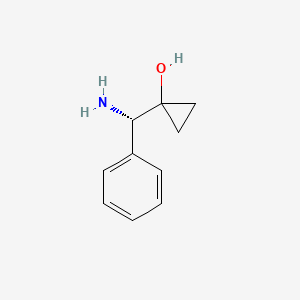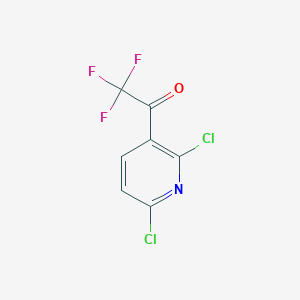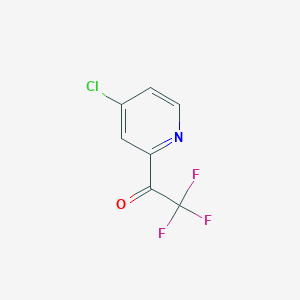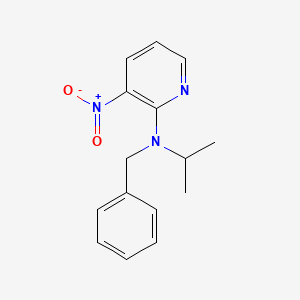
N-Benzyl-N-isopropyl-3-nitropyridin-2-amine
説明
N-Benzyl-N-isopropyl-3-nitropyridin-2-amine is an organic compound with the molecular formula C15H17N3O2 . It is used for research purposes .
Synthesis Analysis
The synthesis of nitropyridines, which are structurally similar to this compound, involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to give the N-nitropyridinium ion . This ion is then reacted with SO2/HSO3– in water to obtain 3-nitropyridine . The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .Molecular Structure Analysis
The molecular structure of this compound consists of a benzyl group (C6H5CH2) attached to an amine functional group (NH2), with a molecular weight of 271.319 .Chemical Reactions Analysis
Nitropyridines, similar to this compound, have been substituted with ammonia and amines by the vicarious substitution method and by the oxidative substitution method in the position para to the nitro group . High regioselectivities and yields have been obtained in both cases to afford a series of 4-substituted-2-alkylamino-5-nitropyridines .科学的研究の応用
Nucleophilic Substitutions and Catalytic Reductive Aminations
- Nucleophilic Substitutions at the Pyridine Ring: Studies on the kinetics of reactions involving nitropyridines, such as 2-chloro-3-nitropyridine, with piperidine and morpholine in different solvents highlight the importance of steric hindrance and hydrogen bonding in determining reaction pathways (Hamed, 1997). These insights are crucial for understanding how modifications in the nitropyridine structure, including those similar to N-Benzyl-N-isopropyl-3-nitropyridin-2-amine, affect reactivity and selectivity.
- Catalytic Reductive Aminations Using Molecular Hydrogen: The synthesis of different kinds of amines, including pharmaceuticals and agrochemicals, through reductive amination processes that involve nitro compounds as starting materials, emphasizes the role of catalysis in the efficient and selective production of amines. This area of research is pivotal for developing sustainable and cost-effective synthetic routes for amines and their derivatives (Murugesan et al., 2020).
Synthesis and Functionalization of Amines
- Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution: The reaction mechanisms involving electrophilic nitropyridines and their alkylation via nucleophilic substitution provide insights into the synthesis of complex organic molecules, including potential pathways for modifying compounds like this compound (Antoniak & Barbasiewicz, 2022).
- Iron-Catalyzed Intermolecular Amination of Benzylic C(sp3)-H Bonds: The development of catalytic systems for the amination of benzylic positions, as demonstrated in the synthesis of 2-pyridine substituted benzylamine derivatives, showcases the potential of metal catalysis in facilitating the functionalization of complex organic structures, which can be related to the functionalization of this compound (Khatua et al., 2022).
将来の方向性
生化学分析
Biochemical Properties
N-Benzyl-N-isopropyl-3-nitropyridin-2-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves binding to the active site of the enzyme, thereby influencing its activity. Additionally, this compound can form hydrogen bonds and hydrophobic interactions with proteins, affecting their conformation and function .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to activate the MAPK/ERK signaling pathway, leading to increased cell proliferation and survival . Furthermore, this compound can alter the expression of genes involved in apoptosis, thereby affecting cell death and survival rates .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, it exerts its effects by binding to specific biomolecules, such as enzymes and receptors. This binding can result in enzyme inhibition or activation, depending on the context . For instance, this compound has been found to inhibit the activity of certain kinases, leading to changes in phosphorylation patterns and downstream signaling events . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions for extended periods . Prolonged exposure to light and heat can lead to its degradation, resulting in reduced efficacy . Long-term studies in vitro and in vivo have demonstrated that this compound can cause sustained changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to enhance cognitive function and memory in rodents . At higher doses, it can induce toxic effects, such as liver damage and oxidative stress . Threshold effects have been observed, where a specific dosage range produces maximal therapeutic benefits without causing adverse effects . These findings highlight the importance of optimizing dosage to achieve desired outcomes in preclinical studies.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, to enhance their excretion . The compound’s metabolism can affect metabolic flux and metabolite levels, influencing overall cellular function and homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For example, it can be transported across cell membranes by organic cation transporters (OCTs) and multidrug resistance proteins (MRPs) . Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation . These interactions play a crucial role in determining the compound’s bioavailability and therapeutic efficacy .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound can be targeted to specific compartments or organelles through targeting signals and post-translational modifications . For instance, it has been observed to localize in the mitochondria, where it can influence mitochondrial function and energy production . Additionally, this compound can accumulate in the nucleus, affecting gene expression and chromatin structure .
特性
IUPAC Name |
N-benzyl-3-nitro-N-propan-2-ylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c1-12(2)17(11-13-7-4-3-5-8-13)15-14(18(19)20)9-6-10-16-15/h3-10,12H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKAPYTLIBTWIBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=CC=CC=C1)C2=C(C=CC=N2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


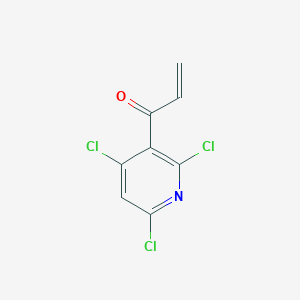

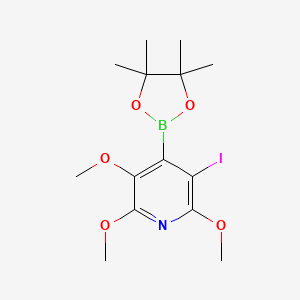

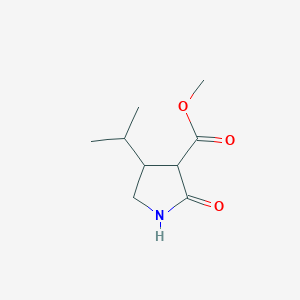
![Tert-butyl 2,6-diazaspiro[4.5]decane-6-carboxylate hydrochloride](/img/structure/B1402964.png)
